molecular formula C23H27N3O3 B026854 Benafentrine CAS No. 35135-01-4

Benafentrine

Katalognummer B026854
CAS-Nummer: 35135-01-4
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: DCDXHGMCXGHXBM-PMACEKPBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benafentrine is a compound with the molecular formula C23H27N3O3 . It is also known by other synonyms such as Benafentrinum and Benzafentrine .


Molecular Structure Analysis

The molecular structure of Benafentrine consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . The IUPAC name for Benafentrine is N - [4- [ (4 aS ,10 bR )-8,9-dimethoxy-2-methyl-3,4,4 a ,10 b -tetrahydro-1 H -benzo [c] [1,6]naphthyridin-6-yl]phenyl]acetamide . The molecular weight of Benafentrine is 393.5 g/mol .

Wissenschaftliche Forschungsanwendungen

  • Targeted Drug Delivery for Bone Diseases and Bone Regeneration : Nanostructured particles and scaffolds, similar to Benafentrine's structure, are being studied for targeted drug delivery in bone diseases and bone regeneration. This approach has shown promising potential in improving treatment outcomes in these areas (Gu et al., 2013).

  • Behavioral Changes in Male Sexual Deviants : Research has shown that drugs like Benperidol and Cyproterone Acetate, which are structurally or functionally related to Benafentrine, can produce significant behavioral changes in male sexual deviants, indicating the potential application of Benafentrine in related therapeutic contexts (Murray et al., 1975).

  • Autonomic Nervous System Alterations : Modafinil, a drug structurally different but potentially sharing pharmacological pathways with Benafentrine, has been found to increase resting heart rate and blood pressure, suggesting that Benafentrine may similarly influence the autonomic nervous system (Taneja et al., 2005).

  • GnRH-Agonist Analogues for Various Conditions : Similar to Benafentrine, GnRH-agonist analogues have been approved for treating conditions like prostate cancer, endometriosis, and precocious puberty. They are also used to induce ovulation, indicating potential applications for Benafentrine in these areas (Conn & Crowley, 1991).

  • Drug Research and Development : The use of Positron Emission Tomography (PET) in drug research and development, including drugs like Benafentrine, can provide crucial insights into pharmacokinetic and pharmacodynamic events. This contributes significantly to drug development and understanding the molecular mechanisms underlying drug action (Fowler et al., 1999).

Safety and Hazards

When handling Benafentrine, it is advised to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact, seek immediate medical attention .

Wirkmechanismus

Target of Action

Benafentrine primarily targets Phosphodiesterase 3 (PDE3) and Phosphodiesterase 4 (PDE4) , and also acts as a Platelet Activating Factor (PAF) receptor antagonist . PDE3 and PDE4 are enzymes that play crucial roles in intracellular signaling pathways, while PAF is a potent inflammatory mediator.

Mode of Action

Benafentrine acts as an inhibitor of PDE3 and PDE4, thereby increasing the levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that regulates various physiological processes . As a PAF receptor antagonist, it prevents PAF from binding to its receptor, thus inhibiting the inflammatory response triggered by PAF .

Biochemical Pathways

The inhibition of PDE3 and PDE4 by Benafentrine leads to an increase in cAMP levels. Elevated cAMP can activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cell function. This can result in effects such as relaxation of smooth muscle or inhibition of platelet aggregation .

Result of Action

The molecular and cellular effects of Benafentrine’s action primarily involve the modulation of cAMP levels and the inhibition of PAF-induced inflammation. By inhibiting PDE3 and PDE4, Benafentrine can increase cAMP levels, leading to a variety of cellular responses depending on the cell type and context . Its action as a PAF receptor antagonist can help reduce inflammation and associated symptoms .

Eigenschaften

IUPAC Name

N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDXHGMCXGHXBM-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C2=N[C@H]3CCN(C[C@H]3C4=CC(=C(C=C42)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188630
Record name Benafentrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benafentrine

CAS RN

35135-01-4
Record name Benafentrine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035135014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benafentrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENAFENTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DXB7KMD1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benafentrine
Reactant of Route 2
Reactant of Route 2
Benafentrine
Reactant of Route 3
Reactant of Route 3
Benafentrine
Reactant of Route 4
Benafentrine
Reactant of Route 5
Reactant of Route 5
Benafentrine
Reactant of Route 6
Benafentrine

Q & A

Q1: How does Benafentrine affect cAMP levels within cells, and what is the significance of this interaction?

A1: Benafentrine, a PDE4 inhibitor, increases intracellular cAMP levels by preventing its breakdown. [, ] PDE4 is an enzyme responsible for hydrolyzing cAMP, a crucial secondary messenger involved in various cellular processes. By inhibiting PDE4, Benafentrine allows cAMP to accumulate, leading to downstream effects like the suppression of tumor necrosis factor-alpha (TNF-alpha) generation in human peripheral blood monocytes. [] This mechanism highlights Benafentrine's potential as an anti-inflammatory agent.

Q2: The research mentions a "rolipram binding site" on PDE4. How does Benafentrine interact with this site, and what is the implication of this interaction on its activity?

A2: The research indicates that Benafentrine, similar to Rolipram, displays a strong affinity for the "rolipram binding site" on PDE4. [] Interestingly, the study found that the potency of Benafentrine in inhibiting PDE4 correlated better with its ability to displace [3H]R-(-)-rolipram from this specific binding site than with its direct interaction with the catalytic site of the enzyme. [] This observation suggests that the "rolipram binding site" might be functionally linked to the catalytic domain of PDE4 and that Benafentrine's interaction with this site could allosterically modulate the enzyme's activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.